molecular formula C6H5BrN2S B2639456 3-Bromopyridine-2-carbothioamide CAS No. 1567125-39-6

3-Bromopyridine-2-carbothioamide

Cat. No.: B2639456
CAS No.: 1567125-39-6
M. Wt: 217.08
InChI Key: RVSIBJIVOFWJRC-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-carbothioamide (CAS 1567125-39-6) is a brominated heterocyclic compound with the molecular formula C 6 H 5 BrN 2 S and a molecular weight of 217.09 g/mol . This compound is characterized by the simultaneous presence of a bromine atom and a carbothioamide group on a pyridine ring, making it a versatile and valuable intermediate for synthetic organic chemistry and drug discovery research . The molecular structure provides two key reactive sites for chemical transformation. The bromine atom at the 3-position of the pyridine ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are widely used to form carbon-carbon bonds . These reactions allow researchers to elaborate the pyridine core into more complex structures. Concurrently, the carbothioamide group (-C(=S)NH 2 ) offers opportunities for further functionalization and can serve as a coordination site in metal complexation or as a precursor to various heterocyclic systems, including thiazoles and others . As a key synthetic building block, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSIBJIVOFWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromopyridine 2 Carbothioamide

Approaches to the 3-Bromopyridine (B30812) Core

The construction of the 3-bromopyridine scaffold is the foundational step in the synthesis. This can be achieved through either direct halogenation of pyridine (B92270) or its derivatives, or through the chemical transformation of other functional groups already present on the pyridine ring.

Direct bromination of the pyridine ring is a primary method for creating the 3-bromopyridine core. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions require harsh conditions to proceed. nih.govnih.gov These reactions are typically selective for the 3-position but can sometimes result in mixtures of isomers. nih.gov

Several protocols have been developed for the direct bromination of pyridine:

Bromine in Sulfuric Acid: A common industrial method involves reacting pyridine with bromine in the presence of fuming sulfuric acid at elevated temperatures, typically between 130-140°C. chempanda.comgoogle.comchemicalbook.com This process, while effective, requires careful control of reaction parameters. google.com

Hydrogen Peroxide and Hydrobromic Acid: An alternative method utilizes hydrogen peroxide as an oxidant in a hydrobromic acid solution. google.com This approach involves mixing pyridine with hydrobromic acid and then reacting the mixture with hydrogen peroxide at temperatures ranging from 80°C to 120°C. google.com

MethodReagentsTemperatureDurationReference
Sulfuric Acid MethodPyridine, Bromine, 80-95% Sulfuric Acid130-140°C7-8 hours google.com
Peroxide MethodPyridine, Hydrobromic Acid, H₂O₂80-120°C1-48 hours google.com

A more recent and sophisticated strategy for 3-selective halogenation involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.gov This technique transforms the electron-deficient pyridine into a more reactive azatriene, allowing for controlled electrophilic substitution. nih.gov

Functional group interconversion (FGI) provides an alternative and often more controlled route to the 3-bromopyridine core by chemically modifying existing substituents on the pyridine ring. ub.eduorganic-chemistry.org

Sandmeyer Reaction: A classic FGI approach begins with 3-aminopyridine. google.com The amino group is first diazotized using a nitrite (B80452) source under acidic conditions, and the resulting diazonium salt is subsequently treated with a copper(I) bromide or other bromide source to introduce the bromine atom at the 3-position. google.com

From 2,3-Dibromopyridine (B49186): The synthesis can strategically start from 2,3-dibromopyridine. Through a selective cyanation reaction, the more reactive bromine atom at the 2-position can be replaced by a cyano group, yielding 3-bromopyridine-2-carbonitrile, a direct precursor for the final step. iucr.orgresearchgate.net This reaction is typically catalyzed by a copper salt in the presence of a cyanide source like potassium hexacyanoferrate(II). iucr.orgresearchgate.net

Starting MaterialReagentsTemperatureDurationProductReference
2,3-dibromopyridineK₄[Fe(CN)₆]·3H₂O, Na₂CO₃, CuI, 1-butyl-imidazole, o-xylene160°C24 hours3-bromopyridine-2-carbonitrile iucr.orgresearchgate.net
3-bromopyridine-N-oxideTrimethylsilyl (B98337) cyanide, triethylamine, acetonitrile75°C15 hours3-bromo-2-cyanopyridine chemicalbook.com

From Pyridine N-Oxides: Another FGI route involves the reaction of 3-bromopyridine-N-oxide with trimethylsilyl cyanide. chemicalbook.com The N-oxide activates the pyridine ring, facilitating the introduction of the cyano group at the 2-position to produce 3-bromo-2-cyanopyridine. chemicalbook.com

Introduction of the 2-Carbothioamide Moiety

Once the 3-bromopyridine scaffold is synthesized, the next critical stage is the introduction of the carbothioamide group (-C(=S)NH₂) at the 2-position. This can be accomplished through several synthetic transformations.

The most straightforward and common method for synthesizing thioamides is from their corresponding nitriles. The precursor, 3-bromopyridine-2-carbonitrile, can be readily synthesized as described previously. iucr.orgresearchgate.netchemicalbook.com The conversion of the nitrile group to a carbothioamide is typically achieved by treatment with a source of hydrogen sulfide (B99878). Common reagents for this transformation include:

Hydrogen sulfide (H₂S) gas bubbled through a solution of the nitrile, often in the presence of a basic catalyst like pyridine or triethylamine.

Sodium hydrosulfide (B80085) (NaHS).

Thioacetamide or Lawesson's reagent under specific conditions.

This reaction proceeds via the nucleophilic addition of a hydrosulfide species to the carbon-nitrogen triple bond of the nitrile.

An alternative route involves the thionation of a pre-existing carboxamide group. This requires the initial synthesis of 3-bromopyridine-2-carboxamide. The synthesis of various pyridine carboxamides is well-established in the literature. researchgate.netrsc.orgmdpi.com The conversion of the carboxamide to the desired carbothioamide is accomplished using a thionating agent. The most common and effective reagents for this purpose are:

Lawesson's Reagent: This reagent is widely used for the efficient conversion of amides and other carbonyl compounds into their thio-analogs under relatively mild conditions.

Phosphorus Pentasulfide (P₄S₁₀): A traditional and powerful thionating agent, P₄S₁₀ is also effective for this transformation, though it may require higher temperatures compared to Lawesson's reagent.

The reaction involves the replacement of the carbonyl oxygen atom of the amide with a sulfur atom.

Direct thiocarbonylation represents a more convergent but less common approach. This strategy would involve the direct introduction of the carbothioamide group onto the 2-position of a 3-bromopyridine ring. Such a transformation would likely proceed through an organometallic intermediate. A plausible, though not explicitly documented, pathway could involve:

Lithium-Halogen Exchange: Treatment of 2,3-dibromopyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature would selectively replace the more reactive bromine at the 2-position with lithium.

Trapping with a Thiocarbonyl Electrophile: The resulting 2-lithio-3-bromopyridine intermediate could then be reacted with a suitable electrophile, such as an isothiocyanate, followed by hydrolysis to furnish the thioamide. The field of directed metalation and metal-halogen exchange on pyridine rings provides a strong basis for the feasibility of such regioselective functionalizations. arkat-usa.org

Optimized Synthetic Protocols and Process Chemistry for 3-Bromopyridine-2-carbothioamide

The synthesis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry, can be approached through various methodologies. These routes are designed to optimize yield, purity, and process efficiency, while also considering environmental impact. The primary strategies involve multi-step pathways and the exploration of one-pot syntheses, with an increasing emphasis on the integration of green chemistry principles.

Multi-Step Synthesis Pathways

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from readily available pyridine derivatives. A key intermediate in this pathway is 3-Bromopyridine-2-carbonitrile.

The synthesis of this nitrile intermediate can be achieved from 2,3-dibromopyridine. A reported method involves the cyanation of 2,3-dibromopyridine using potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a copper(I) iodide (CuI) catalyst and sodium carbonate (Na₂CO₃) in a suitable solvent such as o-xylene. researchgate.net This reaction proceeds via a nucleophilic substitution of one of the bromine atoms.

Table 1: Synthesis of 3-Bromopyridine-2-carbonitrile from 2,3-Dibromopyridine

Reactant 1 Reactant 2 Catalyst Base Solvent Temperature (°C) Time (h)
2,3-Dibromopyridine K₄[Fe(CN)₆]·3H₂O CuI Na₂CO₃ o-Xylene 160 24

This table outlines the typical conditions for the cyanation of 2,3-dibromopyridine to yield 3-Bromopyridine-2-carbonitrile. researchgate.net

Once the 3-Bromopyridine-2-carbonitrile intermediate is obtained and purified, the next crucial step is the conversion of the nitrile group (-CN) to a thioamide group (-C(=S)NH₂). This transformation is a well-established process in organic chemistry and can be accomplished using various sulfuration agents. Common reagents for this thioamidation include hydrogen sulfide (H₂S) in the presence of a base, or Lawesson's reagent. The reaction with hydrogen sulfide is typically carried out in a solvent like pyridine or a mixture of pyridine and triethylamine.

Reaction Scheme: Thioamidation of 3-Bromopyridine-2-carbonitrile

Generated code

One-Pot Synthetic Strategies

To enhance efficiency and reduce the number of synthetic operations, one-pot strategies are highly desirable. A hypothetical one-pot synthesis of this compound could involve the direct conversion of 3-bromopyridine to the target molecule without the isolation of intermediates.

Alternatively, building on the multi-step pathway, a one-pot or sequential addition approach starting from 2,3-dibromopyridine could be explored. After the initial cyanation reaction, the sulfuration agent could be directly added to the reaction mixture containing the newly formed 3-Bromopyridine-2-carbonitrile. This would eliminate the need for isolation and purification of the nitrile intermediate, thereby streamlining the process. The success of such a strategy would depend on the compatibility of the sulfuration agent with the residual reagents and byproducts from the cyanation step.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to minimize the environmental impact by using less hazardous substances, reducing waste, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry considerations can be applied:

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water or deep eutectic solvents (DES), is a key aspect of green synthesis. rsc.orgrsc.orgresearchgate.net For the thioamidation step, research has shown that water can mediate a mild and efficient synthesis of thioamides without the need for catalysts or external energy input. organic-chemistry.org The development of a water-based or DES-based synthesis for this compound would represent a significant green advancement.

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve atom economy. In the synthesis of the 3-Bromopyridine-2-carbonitrile intermediate, exploring more efficient and environmentally benign catalysts to replace or reduce the amount of copper used would be a valuable green improvement.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org A microwave-enhanced Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and elemental sulfur, has been reported and could be adapted for related transformations. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot syntheses, by their nature, often lead to higher atom economy by reducing the number of purification steps and the associated loss of material.

Table 2: Green Chemistry Approaches in Thioamide Synthesis

Green Approach Description Potential Application to this compound Synthesis
Use of Green Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or Deep Eutectic Solvents (DES). rsc.orgrsc.orgresearchgate.net Performing the thioamidation of 3-Bromopyridine-2-carbonitrile in water or a suitable DES.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption. organic-chemistry.org Applying microwave heating to shorten the reaction time for the thioamidation step.
Catalyst Optimization Employing non-toxic, recyclable, and highly efficient catalysts. Investigating alternative, less toxic catalysts for the cyanation of 2,3-dibromopyridine.
One-Pot Synthesis Combining multiple reaction steps into a single operation to reduce waste and improve efficiency. Developing a one-pot procedure from 2,3-dibromopyridine to the final thioamide product.

This table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern demands of chemical manufacturing.

Reactivity and Chemical Transformations of 3 Bromopyridine 2 Carbothioamide

Transformations Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a primary site for chemical modification, enabling the introduction of a wide array of functional groups. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. wikipedia.orgorganic-chemistry.org While specific studies on 3-Bromopyridine-2-carbothioamide are limited, the reactivity of similar 3-halopyridine systems provides a strong basis for predicting its behavior in these transformations. mdpi.comnih.gov The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For instance, Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like SPhos or XPhos, in the presence of a base such as K₂CO₃ or Cs₂CO₃, are commonly employed for the coupling of bromopyridines. nih.gov The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids has been shown to proceed efficiently under palladium catalysis, suggesting that the amino group, analogous to the carbothioamide, does not inhibit the reaction. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂Benzimidazolium saltK₂CO₃DMF/H₂O120 (Microwave) mdpi.com
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95 nih.gov
Pd(OAc)₂SPhosCs₂CO₃Toluene (B28343)/H₂O80 nih.gov

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org this compound is expected to be a suitable substrate for Stille coupling reactions with various organostannanes, such as vinyl-, aryl-, and alkynylstannanes. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in a non-polar solvent like toluene or DMF. harvard.edu The reaction is known for its tolerance to a wide range of functional groups, which would be advantageous given the presence of the carbothioamide moiety. libretexts.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org It is anticipated that this compound would react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃). beilstein-journals.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.netorganic-chemistry.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, yielding 2-amino-3-alkynylpyridines in good yields. scirp.org This suggests that this compound would undergo similar transformations to produce 3-alkynyl-pyridine-2-carbothioamides. Typical conditions involve a palladium source like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, a copper(I) salt (e.g., CuI), and an amine base like Et₃N in a solvent such as DMF. scirp.org

Table 2: Typical Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

CatalystLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-96 scirp.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would allow for the introduction of primary or secondary amine functionalities at the 3-position of the pyridine ring of this compound. The successful amination of 3-halo-2-aminopyridines has been reported, highlighting the feasibility of this transformation on similarly substituted pyridines. nih.gov The choice of a suitable bulky electron-rich phosphine ligand, such as RuPhos or BrettPhos, in combination with a strong base like LiHMDS, is often critical for achieving high efficiency, especially with challenging substrates. nih.gov

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the pyridine ring, particularly at positions activated by electron-withdrawing groups. youtube.comstackexchange.com The pyridine nitrogen itself renders the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com While the 3-position is generally less reactive towards SNAr, the presence of the electron-withdrawing carbothioamide group at the adjacent 2-position could potentially facilitate nucleophilic substitution at the 3-position.

Reactions with strong nucleophiles such as amines and alkoxides under thermal conditions are expected. For instance, heating this compound with an excess of a primary or secondary amine, or with a sodium or potassium alkoxide in a polar aprotic solvent like DMSO or DMF, could lead to the displacement of the bromide. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov While the reactivity order for leaving groups in SNAr reactions on activated aryl systems is typically F > Cl ≈ Br > I, the specific conditions and substrate can influence this trend. nih.gov

Reductive Debromination Processes

Reductive debromination of this compound involves the removal of the bromine atom from the pyridine ring and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation is a common method where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process typically proceeds under mild conditions and offers a high degree of selectivity, leaving the carbothioamide group intact.

Another approach involves the use of hydride-donating reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The selection of the appropriate reducing system is crucial to ensure that only the carbon-bromine bond is cleaved without affecting the other functional groups in the molecule. The efficiency of the reductive debromination can be influenced by factors such as the solvent, temperature, and the specific catalyst employed.

Reactions of the Carbothioamide Functional Group

The carbothioamide group (-CSNH2) is a versatile functional group that can undergo a variety of chemical reactions, leading to the synthesis of diverse heterocyclic and acyclic compounds.

The carbothioamide group can be a precursor to other carboxylic acid derivatives.

Nitriles: Dehydration of the carbothioamide group in this compound can yield the corresponding 3-bromo-2-cyanopyridine. ambeed.com This transformation is typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). youtube.com The reaction involves the elimination of a molecule of hydrogen sulfide (B99878).

Esters and Amides: While direct conversion to esters is less common, the carbothioamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 3-bromopicolinic acid can then be esterified using standard methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. researchgate.net Similarly, the carboxylic acid can be converted to an amide by reaction with an amine using a coupling agent.

The sulfur atom of the thiocarbonyl group is susceptible to both oxidation and reduction.

Oxidation: Oxidation of the thiocarbonyl group can lead to the formation of the corresponding carbonyl group (C=O), converting the carbothioamide to a carboxamide. This can be achieved using various oxidizing agents. However, care must be taken to avoid oxidation of the pyridine nitrogen or other sensitive parts of the molecule.

Reduction: The thiocarbonyl group is generally resistant to reduction. However, under forcing conditions with strong reducing agents, it may be possible to reduce it to a methylene (B1212753) group (-CH₂-).

The active methylene group of the carbothioamide can potentially participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.orgmdpi.com These reactions, often catalyzed by acids or bases, can lead to the formation of α,β-unsaturated systems. libretexts.orglibretexts.org However, the reactivity of the carbothioamide in this compound in such reactions is not extensively documented and would likely be influenced by the electronic effects of the bromine atom and the pyridine ring.

The carbothioamide group, in conjunction with the adjacent bromine atom, provides a reactive site for various cyclization reactions, leading to the formation of fused heterocyclic systems. These intramolecular reactions are a powerful tool in synthetic organic chemistry for constructing complex molecular architectures. For instance, reaction with suitable bis-electrophiles can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. The specific outcome of these cyclization reactions is highly dependent on the nature of the reactants and the reaction conditions employed. Research has shown that related 2-amino-3-bromopyridines can undergo hetarynic cyclization to form dihydrodipyridopyrazines. researchgate.net

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a nucleophilic and basic center. uoanbar.edu.iqntnu.no

Protonation and N-Alkylation: The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a pyridinium (B92312) salt. uoanbar.edu.iqpearson.com This protonation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. pearson.com The nitrogen can also be alkylated by reaction with alkyl halides to form N-alkylpyridinium salts.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting N-oxide exhibits different reactivity compared to the parent pyridine, potentially influencing the outcome of subsequent reactions.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqpearson.com The presence of the bromine atom and the carbothioamide group further deactivates the ring. Electrophilic substitution, if it occurs, is expected to proceed at positions meta to the nitrogen atom. However, under forcing conditions, reactions like nitration might be possible. researchgate.netrsc.org

N-Alkylation and N-Acylation Reactions

N-alkylation of primary thioamides typically involves their reaction with alkyl halides in the presence of a base. Similarly, N-acylation is generally achieved using acyl chlorides or anhydrides. These reactions would transform the primary thioamide group of this compound into secondary or tertiary thioamides. However, no specific studies detailing the reagents, reaction conditions, or yields for the N-alkylation or N-acylation of this compound have been found in the surveyed scientific literature.

N-Oxidation Studies and Subsequent Rearrangements

The oxidation of the nitrogen atom in the pyridine ring of this compound would lead to the corresponding N-oxide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for such transformations. nih.gov The resulting N-oxide could potentially undergo subsequent rearrangement reactions, a known phenomenon in pyridine N-oxide chemistry. thieme-connect.de Nevertheless, specific experimental details or published studies on the N-oxidation of this compound and any subsequent molecular rearrangements are not documented.

Cascade and Domino Reactions Incorporating this compound

Cascade and domino reactions are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. The structure of this compound is well-suited for intramolecular cascade reactions, particularly cyclization to form thiazolopyridine systems. This would typically involve an initial reaction at the thioamide group followed by an intramolecular nucleophilic substitution of the bromine atom. While the synthesis of thiazolo[5,4-b]pyridines from related precursors is known, there is no specific literature detailing such cascade or domino reactions starting from this compound.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 3-Bromopyridine-2-carbothioamide, the protons on the pyridine (B92270) ring and the thioamide group would produce characteristic signals. The pyridine ring has three aromatic protons. Due to the substitution pattern, they would appear as a complex set of multiplets, likely in the range of δ 7.0-9.0 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carbothioamide group. The two protons of the primary thioamide (-CSNH₂) would likely appear as two separate, broad singlets, due to hindered rotation around the C-N bond and exchange with any trace water in the solvent. Their chemical shifts can vary over a wide range, but are typically found downfield.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the thioamide group (C=S) is particularly diagnostic and would appear significantly downfield, potentially in the range of δ 190-210 ppm. The five carbons of the pyridine ring would have chemical shifts determined by their position relative to the nitrogen atom and the bromo and carbothioamide substituents. The carbon atom attached to the bromine (C3) would show a shift influenced by the halogen's electronegativity and heavy atom effect.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the protons on the pyridine ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to confirming the placement of the substituents by showing correlations from the pyridine protons to the thioamide carbon and the brominated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, providing valuable information about the molecule's conformation, particularly the spatial relationship between the thioamide protons and the proton at the 3-position of the pyridine ring.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group would appear as two bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide, typically appears in the range of 1250-1020 cm⁻¹, though it can be coupled with other vibrations. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be found at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. The C=S bond often gives a strong Raman signal. The symmetric vibrations of the pyridine ring are also typically strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

While the specific spectroscopic data for this compound is not currently available in the public domain, the methodologies for its complete structural elucidation are well-established. The application of 1D and 2D NMR techniques, combined with FTIR and Raman spectroscopy, would provide the necessary information to confirm its structure and establish a definitive spectroscopic profile. The absence of this data highlights a potential opportunity for new synthetic and characterization research in the field of pyridine chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of a molecule's mass, which allows for the confident assignment of its elemental formula. For this compound, with a molecular formula of C₆H₅BrN₂S, the theoretical monoisotopic mass is calculated to be 215.93568 Da. uni.lu

HRMS analysis, typically using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is very close to this theoretical value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to the protonated molecule [M+H]⁺, other adducts are often observed in the mass spectrum, which can further confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for these adducts to provide an additional layer of characterization.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 216.94296 126.3
[M+Na]⁺ 238.92490 138.9
[M-H]⁻ 214.92840 131.6
[M+NH₄]⁺ 233.96950 147.5
[M+K]⁺ 254.89884 126.4

Data sourced from predicted values. uni.lu

The analysis of the fragmentation pattern in a mass spectrum provides valuable information about the structural connectivity of a molecule. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds to form smaller, stable ions.

For this compound, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by approximately 2 m/z units.

Key fragmentation pathways for this compound would likely involve:

Loss of the thioamide group (-CSNH₂): This would lead to a fragment corresponding to the 3-bromopyridinyl cation.

Cleavage of the C-Br bond: The loss of a bromine radical would result in an ion corresponding to pyridine-2-carbothioamide (B155194).

Fragmentation of the pyridine ring: Following initial fragmentation, the pyridine ring itself can undergo cleavage to produce smaller charged species.

A detailed analysis of the relative abundances of these fragment ions can help to piece together the structure of the parent molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

A hypothetical UV-Vis spectrum would likely show strong absorption bands in the range of 250-350 nm, corresponding to these electronic transitions. The exact λmax values and their corresponding molar absorptivities would need to be determined experimentally by recording the spectrum in a suitable solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution.

The choice of solvent is critical and often determined empirically. Solvents such as ethanol (B145695), methanol, acetone, or ethyl acetate, or mixtures thereof, could be explored. Optimization of conditions such as temperature, concentration, and the rate of crystallization is necessary to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated. The collection of a complete dataset involves measuring the intensities of thousands of reflections.

A typical data collection and refinement protocol, based on what is used for similar compounds like 3-Bromopyridine-2-carbonitrile, would involve the following steps researchgate.net:

Data Collection: A modern diffractometer, such as a Bruker Kappa APEXII DUO, would be used. researchgate.net Data would be collected at a low temperature (e.g., 150 K) to minimize thermal vibrations. researchgate.net

Structure Solution and Refinement: The collected data would be processed, and the crystal structure solved using direct methods or Patterson methods. The structural model would then be refined using full-matrix least-squares on F². researchgate.net Software packages such as SHELX are commonly used for this purpose. researchgate.net

Analysis of Results: The final refined structure would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. The analysis would also reveal details of the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.net

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

Parameter Example Value
Diffractometer Bruker Kappa APEXII DUO
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 150 K
Crystal System Monoclinic
Space Group P2₁/c
Refinement Method Full-matrix least-squares on F²
Software SHELX

These parameters are based on the published data for the related compound 3-Bromopyridine-2-carbonitrile and are representative of what would be expected for this compound. researchgate.net

Analysis of Molecular Geometry and Conformational Features

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physical and chemical behavior. For this compound, detailed insights into its molecular geometry, including bond lengths, bond angles, and torsional angles, would be derived from single-crystal X-ray diffraction studies.

As of the latest available data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a complete, experimentally verified analysis of its molecular geometry and conformational features cannot be presented.

However, based on the known structures of related pyridine-2-carbothioamides and 3-bromopyridine (B30812) derivatives, a number of features can be anticipated. The pyridine ring is expected to be essentially planar. The carbothioamide group (-C(S)NH2) attached at the 2-position of the pyridine ring will have its own planarity. A key conformational aspect would be the dihedral angle between the plane of the pyridine ring and the plane of the carbothioamide group. This angle is influenced by steric hindrance from the bromine atom at the 3-position and potential intramolecular hydrogen bonding between the pyridine nitrogen and one of the amine protons of the carbothioamide group.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are estimated values based on related structures and require experimental verification.)

ParameterPredicted Value
C2-C(S) Bond Length~1.50 Å
C=S Bond Length~1.68 Å
C-N (Amide) Bond Length~1.33 Å
C3-Br Bond Length~1.89 Å
N1-C2-C(S) Bond Angle~118°
C3-C2-C(S) Bond Angle~122°
Dihedral Angle (Pyridine Ring - Carbothioamide)Variable

The bromine substituent at the 3-position is expected to cause some distortion in the pyridine ring's bond angles due to its size and electronegativity. The rotational barrier around the C2-C(S) bond would determine the conformational flexibility of the molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules pack in a crystal lattice is dictated by a variety of non-covalent interactions. These interactions are crucial for understanding the material's properties, such as melting point, solubility, and polymorphism. For this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing.

Hydrogen Bonding: The carbothioamide group is an excellent hydrogen bond donor (the -NH2 group) and acceptor (the sulfur atom). The pyridine nitrogen atom can also act as a hydrogen bond acceptor. Consequently, a rich network of hydrogen bonds is anticipated. The primary interactions would likely involve N-H···S and N-H···N hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks.

π-Stacking: The aromatic pyridine ring provides a platform for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds. The presence of the bromine atom and the carbothioamide group will influence the electronic nature of the ring and, therefore, the geometry and strength of these interactions.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the sulfur of the carbothioamide group or the nitrogen of a neighboring pyridine ring.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: The existence and geometry of these interactions are hypothetical without experimental crystal structure data.)

Interaction TypeDonorAcceptorPotential Geometry
Hydrogen BondN-H (Amide)S (Thione)Formation of R2(2)(8) synthons
Hydrogen BondN-H (Amide)N (Pyridine)Head-to-tail chains
π-π StackingPyridine RingPyridine RingParallel-displaced or T-shaped
Halogen BondC-BrS (Thione)Linear or near-linear C-Br···S angle
Halogen BondC-BrN (Pyridine)Linear or near-linear C-Br···N angle

Without experimental data from X-ray crystallography, the precise nature and hierarchy of these intermolecular interactions in the solid state of this compound remain a subject for future investigation. The interplay of these forces would ultimately define the supramolecular architecture and the resulting physicochemical properties of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules containing heteroatoms due to its balance of accuracy and computational cost.

For a representative compound like pyridine-2-carbothioamide (B155194), geometry optimization using DFT with a basis set such as 6-311G(d,p) would be performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for Pyridine-2-carbothioamide (Calculated at the B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length (Å) C=S 1.67
C-N (thioamide) 1.34
C-C (pyridine-thioamide) 1.51
Bond Angle (°) N-C-S 125.8
C-C-N (thioamide) 115.2

Note: The values in this table are representative and based on typical DFT calculations for similar structures. The planarity of the molecule can be influenced by intermolecular interactions in the solid state.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT methods for certain properties, albeit at a significantly greater computational expense. These methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. For a molecule like 3-Bromopyridine-2-carbothioamide, high-accuracy ab initio calculations could be employed to obtain very precise electronic energies and to study weak intermolecular interactions, which are crucial for understanding its crystal packing and solid-state properties. Due to their computational demands, these methods are typically used for smaller molecules or to refine specific aspects of the electronic structure that are not adequately described by DFT.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For pyridine-2-carbothioamide derivatives, the HOMO is typically a π-orbital delocalized over the pyridine (B92270) ring and the thioamide group, while the LUMO is often a π* anti-bonding orbital. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Pyridine-2-carbothioamide Analogue

Parameter Energy (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0

Note: These are typical energy ranges for such compounds calculated using DFT. The presence of a bromine atom in this compound would be expected to slightly alter these values.

Natural Bond Orbital (NBO) analysis provides further insight into the bonding and electronic structure by localizing the molecular orbitals into bonding, anti-bonding, and lone-pair orbitals. This analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding conjugation and hyperconjugation effects. For a thioamide, NBO analysis can reveal the extent of π-delocalization from the nitrogen lone pair to the C=S bond.

Spectroscopic Property Prediction

Computational methods are also extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using DFT. youtube.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For pyridine derivatives, computational predictions can help in the assignment of ¹H and ¹³C NMR signals, especially for complex substitution patterns. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyridine-2-carbothioamide Analogue

Nucleus Predicted Chemical Shift (ppm)
Pyridine Protons 7.5 - 8.8
Amide Protons 9.0 - 11.0 (exchangeable)
Pyridine Carbons 120 - 155

Note: These are typical chemical shift ranges. The exact values for this compound would be influenced by the electronic effects of the bromine substituent.

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the second derivatives of the energy with respect to the atomic positions. These calculations yield the vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP, are generally effective in predicting vibrational spectra. researchgate.netarxiv.org The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations. Simulated spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. For a thioamide derivative, key vibrational modes include the C=S stretch, N-H stretches and bends, and pyridine ring vibrations.

Table 4: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Pyridine-2-carbothioamide Analogue

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (asymmetric) ~3400
N-H Stretch (symmetric) ~3200
C-H Stretch (aromatic) 3000 - 3100
C=N Stretch (ring) 1580 - 1620
N-H Bend 1500 - 1550

Note: These are characteristic frequencies. The C=S stretch is often coupled with other modes and can be broad.

Reaction Mechanism Elucidation

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. For a molecule like this compound, which possesses multiple reactive sites, computational methods can map out the potential reaction pathways, identify key intermediates, and determine the energy barriers associated with each step.

Transition State Localization and Energy Barrier Calculations

A critical aspect of elucidating a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational techniques, such as Density Functional Theory (DFT), are commonly employed to locate transition state structures. These calculations would involve modeling the reactants and products and then searching for the saddle point on the potential energy surface that connects them. For this compound, this could be applied to various reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the carbothioamide group.

The following table illustrates hypothetical energy barrier data that could be obtained from such calculations for a proposed reaction.

Reaction StepTransition State (TS)Calculated Energy Barrier (kcal/mol)
Nucleophilic attack on C2TS125.3
Proton transfer to sulfurTS215.8
C-Br bond cleavageTS330.1
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Reaction Pathway Mapping and Energetic Profiling

Beyond a single transition state, computational chemistry can map the entire reaction pathway, including all intermediates and transition states. This creates an energetic profile, or reaction coordinate diagram, which provides a comprehensive view of the reaction's thermodynamics and kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed map of the potential energy surface can be constructed. This would allow researchers to predict the most likely reaction pathway and identify any potential side reactions. For instance, in a reaction involving this compound, one could computationally compare the energetic profiles of different nucleophilic attack positions or the feasibility of various cyclization reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities; they are in constant motion, with bonds vibrating and rotating. Molecular dynamics (MD) simulations provide a way to study these dynamic processes by simulating the movement of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its conformational flexibility.

The orientation of the carbothioamide group relative to the pyridine ring can significantly influence the molecule's properties and reactivity. MD simulations can explore the potential energy surface associated with the rotation around the C2-C(S)NH2 bond, identifying the most stable conformations and the energy barriers between them.

The results of such a simulation could be presented in a table summarizing the key conformational parameters.

Dihedral Angle (N-C2-C(S)-N)Relative Energy (kcal/mol)Population (%)
0° (syn-periplanar)2.515
180° (anti-periplanar)0.085
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics studies on this compound were not found.

These simulations would reveal the preferred spatial arrangement of the molecule in different environments (e.g., in vacuum, in a solvent). This information is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological target or pack in a crystal lattice. By providing a dynamic picture of the molecule, MD simulations complement the static information obtained from other computational and experimental methods, offering a more complete understanding of the chemical behavior of this compound.

Coordination Chemistry and Ligand Properties

Ligand Design Principles: Denticity and Binding Sites

The effectiveness of a ligand in forming stable coordination complexes is largely determined by its denticity and the nature of its binding sites. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.org Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate (multiple binding sites). libretexts.orglibretexts.orgbyjus.com

3-Bromopyridine-2-carbothioamide is anticipated to act primarily as a bidentate ligand. The potential donor atoms in this molecule are the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group. The spatial arrangement of these atoms is favorable for the formation of a stable five-membered chelate ring with a metal ion. The bromine atom at the 3-position of the pyridine ring is generally not considered a primary binding site but can influence the electronic properties of the pyridine nitrogen, thereby modulating the coordination strength.

The primary binding sites are:

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a classic Lewis base, readily available for coordination to a metal center.

Thioamide Sulfur: The thioamide group (-CSNH2) is known to coordinate to metal ions through the sulfur atom. The sulfur atom is a soft donor and is expected to form strong bonds with soft or borderline metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals are particularly well-suited for forming complexes with ligands like this compound due to their variable oxidation states and coordination numbers. Studies on similar pyridine-2-carbothioamide (B155194) and thiosemicarbazone ligands have shown successful complexation with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govnih.goveurjchem.comnih.gov The synthesis generally proceeds by mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, acetates) in a solvent such as ethanol (B145695) or methanol, followed by heating under reflux. nih.govnih.gov The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

The most common chelation mode for ligands containing both a pyridine ring and a thioamide group is N,S-chelation. nih.goveurjchem.com In this mode, the ligand coordinates to the metal ion through the pyridine nitrogen and the thioamide sulfur, forming a stable five-membered ring. This bidentate N,S-coordination is a recurring motif in the coordination chemistry of related heterocyclic thiosemicarbazones and thioamides. nih.govnih.govnih.gov The formation of such a chelate ring enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. wikipedia.org

Structural Elucidation of Coordination Compounds

The precise structure and bonding in the metal complexes of this compound are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds. For analogous pyridine-carboxamide and thiosemicarbazone complexes, X-ray studies have revealed various coordination geometries, such as distorted square pyramidal and trigonal bipyramidal. nih.govrsc.org In a typical octahedral complex with two bidentate this compound ligands, the two ligands would arrange around the metal center, with other monodentate ligands (like chloride or water molecules) occupying the remaining coordination sites.

Illustrative Crystallographic Data for a Hypothetical [M(3-Br-py-2-CSNH2)2Cl2] Complex

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Metal-Nitrogen Bond Length (Å)~2.0 - 2.2
Metal-Sulfur Bond Length (Å)~2.3 - 2.5
N-M-S Bite Angle (°)~80 - 85

Note: This table is illustrative and based on typical values for similar N,S-chelating ligands.

Spectroscopic methods provide valuable information about the coordination environment and the changes that occur in the ligand upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites. Upon complexation of this compound, characteristic shifts in the vibrational frequencies of the pyridine ring and the thioamide group are expected. The stretching vibration of the C=S bond in the free ligand is expected to shift to a lower frequency in the complex, indicating the involvement of the sulfur atom in coordination. Conversely, the C=N stretching vibration of the pyridine ring may shift to a higher frequency.

Illustrative IR Spectral Data (cm⁻¹)

Functional GroupFree Ligand (Approx.)Complex (Approx.)Inference
ν(C=S)~850~800 - 830Coordination through sulfur
ν(C=N) pyridine~1600~1610 - 1630Coordination through pyridine nitrogen

Note: This table is illustrative and based on general trends for similar ligands.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal ion.

Catalytic Applications of Metal Complexes

The exploration of metal complexes as catalysts is a cornerstone of modern chemistry, driving innovations in pharmaceutical synthesis, materials science, and industrial processes. The unique electronic and steric properties of ligands coordinated to a metal center are pivotal in determining the efficacy and selectivity of a catalyst. The presence of a bromine atom, a pyridine nitrogen, and a thioamide group in this compound suggests that its metal complexes could theoretically possess interesting catalytic properties. However, at present, there is no available research to substantiate this.

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation reactions are fundamental transformations in organic synthesis, forming the backbone of many complex molecules, including pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) reactions, are powerful methods that often rely on sophisticated ligand architectures to achieve high yields and selectivities.

While analogous compounds like 3-bromo-2-aminopyridine have been utilized in palladium-catalyzed C-N cross-coupling reactions, there is a lack of data on the use of this compound as a ligand in similar catalytic systems. Research into the catalytic activity of its metal complexes in these crucial bond-forming reactions has not been reported.

Beyond C-C and C-N coupling, metal complexes are employed in a vast array of other organic transformations, including hydrogenations, oxidations, and polymerizations. The specific combination of donor atoms (N, S) and the halo-substituent in this compound could potentially modulate the reactivity of a metal center in unique ways. Nevertheless, the scientific community has not yet published any findings on the role of its metal complexes in catalyzing such organic transformations.

Applications in Advanced Organic Synthesis

Building Block for Diverse Pyridine-Fused Heterocycles

The strategic placement of the bromo and thioamide functionalities in 3-Bromopyridine-2-carbothioamide makes it an exemplary starting material for the synthesis of pyridine-fused bicyclic and polycyclic heterocyclic systems. These fused rings, such as thieno[2,3-b]pyridines and thiazolo[5,4-b]pyridines, are prominent scaffolds in medicinal chemistry and material science.

The thioamide group is a well-established synthon for the construction of sulfur-containing heterocycles. For instance, it can readily undergo intramolecular cyclization reactions. One common strategy involves the reaction of the thioamide with an α-halocarbonyl compound in a Hantzsch-type synthesis. In the case of this compound, the thioamide can react with various reagents to form a second ring fused to the pyridine (B92270) core. For example, cyclization with α-halo ketones or α-halo esters can lead to the formation of thiazole (B1198619) rings, resulting in the thiazolo[5,4-b]pyridine (B1319707) skeleton. nih.govnih.gov The general mechanism involves the nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-halo reagent, followed by intramolecular condensation and dehydration to form the fused thiazole ring.

Furthermore, the thioamide can be utilized in the Gewald reaction to construct fused thiophene (B33073) rings, leading to thieno[2,3-b]pyridine (B153569) derivatives. nih.govmdpi.com This reaction typically involves the condensation of a sulfur-ylide generated from the thioamide with an activated nitrile or carbonyl compound. The presence of the adjacent bromo group offers a subsequent site for further functionalization, allowing for the creation of highly substituted and complex fused systems. Research has demonstrated the synthesis of various thieno[2,3-b]pyridines and their evaluation as chemosensitizers in cancer therapy, highlighting the importance of this structural motif. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of related fused pyridine systems, illustrating the potential pathways for this compound.

Fused SystemReagents & ConditionsProduct TypeYield (%)Reference
Thiazolo[5,4-b]pyridine1. R-CO-CH₂-Br, Ethanol (B145695), Reflux; 2. PPA, 130°CSubstituted Thiazolo[5,4-b]pyridines55-75 nih.govnih.gov
Thieno[2,3-b]pyridine1. α-chloroacetonitrile, K₂CO₃, DMF; 2. NaOEt, Ethanol, Reflux3-Aminothieno[2,3-b]pyridine derivatives60-85 mdpi.com
Thieno[2,3-b]pyridineCycloalkanone, Ethyl Formate, NaOEt; then CS₂, MalononitrileSubstituted Thieno[2,3-b]pyridine-3-carbonitriles65-90 nih.gov

Precursor for Complex Organic Frameworks

The development of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) has revolutionized materials science, offering porous materials with tunable properties for applications in gas storage, catalysis, and sensing. The design of these frameworks relies on the use of multitopic organic linkers that connect metal nodes (in MOFs) or form covalent networks (in COFs).

This compound serves as an ideal latent precursor for such linkers. While the molecule itself is monotopic in terms of its bromo-functionalization handle, this position is primed for elaboration into a multitopic linker through well-established palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling reaction can be employed to introduce alkyne functionalities, or a Suzuki coupling can be used to append aryl or heteroaryl groups. scirp.orgscirp.org By reacting the 3-bromo position with a di-functionalized coupling partner (e.g., a di-boronic acid ester), the pyridine core can be transformed into a linear, multitopic building block suitable for framework assembly.

Once incorporated into a linker structure, the original pyridine and thioamide functionalities can play crucial roles. The pyridine nitrogen atom is a classic coordination site for metal ions in MOF construction. The thioamide group offers a softer, sulfur-based coordination site, which can form strong bonds with a variety of metal centers, potentially leading to frameworks with unique catalytic or electronic properties. The ability to introduce two different types of coordinating atoms (hard nitrogen and soft sulfur) from a single precursor makes this compound a strategic component for designing heterobimetallic or multifunctional frameworks.

Role in the Synthesis of Agrochemical Intermediates

The pyridine ring is a privileged structure in agrochemistry, found in numerous successful herbicides, insecticides, and fungicides. researchgate.netnih.gov Similarly, molecules containing a thioamide group have shown significant biological activity. rsc.org this compound combines these two important toxophores, making it a valuable starting point for the synthesis of novel agrochemical intermediates.

The compound's utility lies in its capacity for selective modification at its two functional handles. The 3-bromo position can be readily converted into a variety of other groups. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of primary or secondary amines, which are key functional groups in many bioactive molecules. chemspider.comnih.govacs.org This reaction is known to be effective on bromopyridine substrates. rsc.orgwikipedia.org

Simultaneously, the thioamide group can be used as a synthon for other heterocycles or can be hydrolyzed to the corresponding carboxamide or carboxylic acid. This dual reactivity allows for the rapid generation of a library of diverse pyridine derivatives. These derivatives, featuring varied substitution at the 2- and 3-positions, can serve as key intermediates for the synthesis of more complex active ingredients. For example, the synthesis of various pyridine derivatives has been shown to yield compounds with potent insecticidal activity. researchgate.netacs.org The structural motif of N-(thiophen-2-yl) nicotinamide, which is structurally related, has been explored for the development of fungicides. nih.gov Therefore, this compound provides access to a chemical space rich in structures relevant to modern agrochemical discovery.

Strategic Component in Multi-Component Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product. mdpi.comnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly build molecular complexity. The structure of this compound, with its two electronically distinct and orthogonal reactive sites, makes it an excellent component for designing novel MCRs.

The C-Br bond at the 3-position can participate in a plethora of metal-catalyzed cross-coupling reactions, acting as the electrophilic partner. wikipedia.org The thioamide group, particularly its nitrogen and sulfur atoms, can act as a nucleophile. rsc.org This allows for the design of sequential, one-pot MCRs where an initial cross-coupling event is followed by an intramolecular cyclization or condensation.

A hypothetical MCR could involve a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. wikipedia.org The resulting 3-alkynyl-pyridine-2-carbothioamide intermediate could then, under the influence of a second catalyst or a change in reaction conditions (e.g., addition of a base or a different metal), undergo an intramolecular cyclization. The thioamide nitrogen could attack the alkyne, leading to the formation of a fused pyrido-pyrimidine or a related heterocyclic system. Such strategies, which combine multiple bond-forming events in a single pot, are at the forefront of modern synthetic efficiency and have been used to create complex scaffolds like imidazopyridine-fused isoquinolinones. beilstein-journals.org

The following table outlines a plausible MCR sequence utilizing this compound as a key strategic component.

StepReaction TypeReactantsIntermediate/Product
1Sonogashira CouplingThis compound, Terminal Alkyne, Pd/Cu catalyst, Base3-Alkynylpyridine-2-carbothioamide
2Intramolecular CyclizationIntermediate from Step 1, Base or Lewis AcidFused Pyridine Heterocycle (e.g., Pyrido[2,3-d]pyrimidine)

This approach highlights the strategic value of this compound as more than just a simple building block, but as a sophisticated tool for the orchestration of complex, one-pot synthetic sequences. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific literature on the sustainable synthesis of 3-Bromopyridine-2-carbothioamide is not extensively available, general green methodologies for the synthesis of its constituent parts—thioamides and bromopyridines—offer a clear path forward.

The synthesis of the thioamide functional group can be achieved through various green protocols. One promising approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. For instance, a mixture of choline (B1196258) chloride and urea (B33335) can facilitate the reaction of aldehydes or ketones with secondary amines and elemental sulfur to produce thioamides in good to excellent yields. rsc.orgrsc.org This method avoids the use of volatile and toxic organic solvents and can often be performed under mild conditions. rsc.org Another green approach for thioamide synthesis utilizes water as a solvent, with no added catalysts or energy input, offering a simple and scalable method. organic-chemistry.orgorganic-chemistry.org

For the bromination of the pyridine (B92270) ring, traditional methods often involve harsh reagents. However, more environmentally friendly methods are being developed. One patented method describes the synthesis of 3-bromopyridine (B30812) by reacting pyridine with a hydrobromic acid solution under the action of hydrogen peroxide, followed by purification. google.com Another patent details a process of dropwise adding bromine to pyridine in sulfuric acid at elevated temperatures. google.com While these methods may not be fully "green" by all metrics, they represent steps towards more controlled and potentially more sustainable processes compared to older, less efficient methods.

Future research in the sustainable synthesis of this compound will likely focus on combining these green approaches. This could involve, for example, the development of a one-pot synthesis where the bromination of a pyridine precursor is followed by a green thioamidation reaction in the same reaction vessel, potentially using a recyclable catalyst and a green solvent system.

Table 1: Comparison of General Green Thioamide Synthesis Methods

MethodSolventCatalystKey Advantages
Deep Eutectic Solvent (DES) MethodCholine chloride/ureaSelf-catalyzedBiodegradable, reduced energy consumption, high yields. rsc.orgrsc.org
Aqueous MethodWaterNoneEnvironmentally benign, no additives, scalable. organic-chemistry.orgorganic-chemistry.org
Iodine-Catalyzed DimerizationWaterIodineUses molecular oxygen as oxidant, good for specific thiadiazole synthesis from thioamides. rhhz.net

Exploration of Novel Reactivity and Catalytic Pathways

The reactivity of this compound is dictated by its key functional groups: the bromopyridine core and the thioamide side chain. The bromine atom on the pyridine ring can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org This allows for the elaboration of the pyridine core with a wide range of substituents, leading to the synthesis of diverse compound libraries.

The thioamide group is also a versatile functional handle. It can undergo various transformations, including conversion to amides, nitriles, or heterocycles like thiazoles and thiadiazoles. The sulfur atom in the thioamide can act as a nucleophile or be involved in oxidative coupling reactions. For instance, the iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as the oxidant is a green method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net

Future research will likely explore the interplay between the reactivity of the bromo and thioamide groups. For example, intramolecular reactions could be designed where the thioamide group participates in a cyclization reaction with a substituent introduced at the bromine position. Furthermore, the development of novel catalytic systems that can selectively activate one functional group in the presence of the other will be a key area of investigation. This would enable more complex and efficient synthetic routes to novel derivatives of this compound.

Integration with Machine Learning for Synthetic Route Prediction

The design of efficient and novel synthetic routes for complex molecules like this compound and its derivatives is a significant challenge in organic chemistry. Machine learning and artificial intelligence are emerging as powerful tools to address this challenge. Retrosynthesis prediction tools, which use algorithms to identify potential starting materials and reaction pathways, are becoming increasingly sophisticated.

For a molecule like this compound, a machine learning model could be used to:

Propose multiple synthetic routes starting from commercially available precursors.

Rank the proposed routes based on factors like predicted yield, cost of starting materials, and number of steps.

Identify potential side reactions and suggest reaction conditions to minimize them.

The integration of machine learning into the synthetic planning process has the potential to significantly accelerate the discovery and development of new derivatives of this compound. As these computational tools become more accurate and accessible, they will undoubtedly play a more prominent role in the daily work of synthetic chemists.

Advanced Materials Science Applications

The unique structural features of this compound make it a potential building block for advanced materials. The pyridine ring, with its ability to coordinate to metal ions and participate in hydrogen bonding and π-π stacking interactions, is a common motif in supramolecular chemistry.

While there is no specific research on the use of this compound in materials science, related structures have shown promise. For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamides, which share the pyridine-2-carboxamide substructure, have been investigated as potential ligands for supramolecular chemistry. nih.gov The presence of the thioamide group in this compound could lead to different self-assembly behaviors and coordination properties compared to its amide analogue.

The potential for this molecule to form supramolecular assemblies opens up possibilities for its use in:

Organic semiconductors: The extended π-system of self-assembled pyridine-containing molecules could facilitate charge transport.

Supramolecular gels: The directional interactions of the thioamide and pyridine groups could lead to the formation of ordered, gel-like materials.

Sensors: The coordination of the pyridine nitrogen or the thioamide sulfur to metal ions could be exploited for the development of chemical sensors.

Future research in this area will involve synthesizing and characterizing the self-assembly behavior of this compound and its derivatives. By systematically studying the effects of different substituents and external stimuli on their supramolecular structures, it may be possible to design and create new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-bromopyridine-2-carbothioamide in laboratory settings?

  • Methodological Answer : Prior to synthesis or handling, review Safety Data Sheets (SDS) for structurally related brominated pyridines (e.g., 3-bromopyridine, which exhibits acute toxicity and irritancy ). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents and dispose of as hazardous waste. Always consult institutional safety protocols for brominated heterocycles.

Q. How can this compound be synthesized, and what analytical techniques validate its purity?

  • Methodological Answer : A common route involves reacting 3-bromopyridine-2-carbonitrile with hydrogen sulfide gas in the presence of a base (e.g., triethylamine) in ethanol under reflux . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using:

  • HPLC : Retention time comparison with standards.
  • NMR : Confirm the presence of the thioamide (-C(=S)NH2) group via δ ~12.5 ppm (¹H, NH2) and δ ~190 ppm (¹³C, C=S) .
  • Mass Spectrometry : Exact mass matching (e.g., [M+H]⁺ = 231.97 for C6H5BrN2S).

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound at the 4-position?

  • Methodological Answer : The electron-withdrawing thioamide group directs electrophilic substitution to the 4-position. For Suzuki-Miyaura coupling, use Pd(PPh3)4 with arylboronic acids in DMF/H2O (3:1) at 80°C . Monitor regioselectivity via ¹H NMR (disappearance of H4 signal at δ ~8.2 ppm). Competitive pathways (e.g., 5-substitution) may arise under strongly acidic conditions; mitigate by optimizing pH and catalyst loading.

Q. How do mechanistic studies explain the stability of this compound under basic or nucleophilic conditions?

  • Methodological Answer : Under basic conditions (e.g., NaOH/EtOH), the thioamide group may undergo hydrolysis to form 3-bromopyridine-2-carboxamide. Monitor kinetics via UV-Vis spectroscopy (λmax ~270 nm for thioamide) . For nucleophilic substitution (e.g., SNAr), DFT calculations predict activation barriers for Br displacement at the 3-position, which are higher than typical bromopyridines due to thioamide resonance stabilization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may stem from:

  • Strain Variability : Test against standardized strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin).
  • Compound Stability : Pre-check degradation via HPLC after incubation in assay media.
  • Synergistic Effects : Use checkerboard assays to evaluate interactions with adjuvants .

Q. What advanced techniques characterize the solid-state structure of this compound complexes?

  • Methodological Answer : For metal complexes (e.g., with Cu(II)), employ single-crystal X-ray diffraction. Grow crystals via slow evaporation in DMSO/MeOH. Refine structures using SHELXL , ensuring R-factor < 5%. Complement with EPR spectroscopy to confirm metal coordination geometry and oxidation state.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.